Dipropyl-malonic Acid-d6 Diethyl Ester
Description
Significance of Malonic Esters as Versatile Synthetic Intermediates in Organic Chemistry
Malonic esters, particularly diethyl malonate, are highly valuable reagents in organic synthesis. libretexts.orgwikipedia.org Their importance stems from the acidity of the α-hydrogens located on the methylene (B1212753) group positioned between two carbonyl groups. This structural feature allows for the easy formation of a stabilized carbanion (enolate) upon treatment with a base. masterorganicchemistry.comwikipedia.org
This nucleophilic enolate can then participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation with alkyl halides. libretexts.orgstudysmarter.co.uk This process, known as the malonic ester synthesis, provides a reliable method for the preparation of substituted acetic acids. wikipedia.org The versatility of malonic esters extends to their use in the synthesis of a wide array of compounds, including barbiturates, amino acids, and various pharmaceuticals. wikipedia.orgstudysmarter.co.ukchemicalbook.com The general reaction scheme involves deprotonation, alkylation, followed by hydrolysis and decarboxylation. masterorganicchemistry.comorganicchemistrytutor.com
Specific Research Context of Dipropyl-malonic Acid-d6 Diethyl Ester
Rationale for Deuterium (B1214612) Labeling in Advanced Mechanistic and Synthetic Studies
The replacement of hydrogen with deuterium in a molecule like Dipropyl-malonic Acid Diethyl Ester is not a trivial modification. This isotopic substitution provides a powerful means to investigate the intricacies of chemical reactions. chem-station.com One of the most significant reasons for deuterium labeling is to study the kinetic isotope effect (KIE). unam.mxnih.gov The C-D bond is stronger than the C-H bond, and consequently, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound. unam.mxportico.org By measuring and comparing the reaction rates of the deuterated and non-deuterated analogues, chemists can gain profound insights into reaction mechanisms. thalesnano.comportico.org
Furthermore, deuterated compounds serve as excellent internal standards in quantitative analysis, particularly in mass spectrometry-based techniques. thalesnano.comacs.org Since the deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to improve the accuracy and precision of quantification. thalesnano.com
Historical Development and Evolution of Deuterated Malonate Applications
The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931. wikipedia.org Early applications of deuterated compounds, including those derived from malonic esters, were primarily in the realm of mechanistic organic chemistry to probe reaction pathways. nih.gov The first patents for deuterated molecules for therapeutic use appeared in the 1970s. wikipedia.orgnih.gov
Properties
Molecular Formula |
C₁₃H₁₈D₆O₄ |
|---|---|
Molecular Weight |
250.36 |
Synonyms |
Dipropyl-propanedioic Acid-d6 Diethyl Ester; Diethyl 2,2-Dipropylmalonate-d6; Diethyl Dipropylmalonate-d6; NSC 163902-d6 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of Dipropyl Malonic Acid D6 Diethyl Ester
Advanced Synthetic Routes for Dipropyl-malonic Acid-d6 Diethyl Ester
The synthesis of this compound, a specifically deuterated analog of diethyl dipropylmalonate, can be achieved through several advanced methodologies. The strategic placement of deuterium (B1214612) atoms on the propyl groups necessitates precise control over the synthetic steps.
Alkylation Strategies for Deuterium Incorporation into Malonic Acid Derivatives
The most common and direct approach for synthesizing this compound is through the malonic ester synthesis, a classic method for forming carbon-carbon bonds. patsnap.com This synthesis involves the alkylation of a malonic acid ester at the carbon alpha to both carbonyl groups. wikipedia.org
The synthesis begins with diethyl malonate, which serves as the backbone of the target molecule. The key to incorporating deuterium lies in the use of a deuterated alkylating agent. For this compound, where each propyl group contains three deuterium atoms, a suitable reactant is a 1-halopropane deuterated at a stable position, such as 1-bromo-3,3,3-trideuteriopropane (Br-CH2-CH2-CD3).
The core of the malonic ester synthesis consists of a sequence of reactions: masterorganicchemistry.comlibretexts.org
Enolate Formation: The alpha-carbon of diethyl malonate is acidic (pKa ≈ 13) and can be deprotonated by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. patsnap.commasterorganicchemistry.com
Nucleophilic Alkylation: The resulting enolate acts as a nucleophile and attacks the deuterated alkyl halide (e.g., 1-bromo-3,3,3-trideuteriopropane) in an SN2 reaction. This step attaches the first deuterated propyl group to the alpha-carbon. organicchemistrytutor.comyoutube.com
Second Alkylation: The process is repeated. The mono-alkylated diethyl malonate is treated again with a base to remove the remaining acidic alpha-proton, followed by a second SN2 reaction with another molecule of the deuterated alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com This step introduces the second deuterated propyl group, yielding the final product, this compound.
A major challenge in this synthesis is the potential for dialkylated structures to form, which can complicate product separation and reduce yields. wikipedia.org
To ensure high yields and prevent the loss or scrambling of deuterium atoms, reaction conditions must be carefully optimized.
Choice of Base and Solvent: It is crucial to use a base that matches the ester's alcohol component, such as sodium ethoxide (NaOEt) with diethyl malonate. This practice prevents transesterification, a side reaction that could scramble the ester groups. wikipedia.org The reaction is typically performed in an anhydrous alcohol solvent corresponding to the base (e.g., ethanol). The use of aprotic solvents can also be considered to minimize any potential for H-D exchange.
Stoichiometry: The molar ratios of the reactants are critical. To favor the desired dialkylation, a slight excess of the base and the deuterated alkyl halide relative to the diethyl malonate is often used in each alkylation step. google.com Precise control over stoichiometry helps to minimize the formation of mono-alkylated byproducts.
Temperature Control: The alkylation reactions are typically conducted at controlled temperatures to manage the reaction rate and prevent side reactions. The initial deprotonation is often carried out at a low temperature, followed by gradual warming after the addition of the alkyl halide.
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Matches the ethyl ester to prevent transesterification. wikipedia.org |
| Solvent | Anhydrous Ethanol | Provides a suitable medium for the reaction and dissolves the alkoxide base. |
| Alkylating Agent | 1-bromo-3,3,3-trideuteriopropane | Provides the deuterated propyl groups for the target molecule. |
| Temperature | 25-80°C | Controlled to optimize reaction rate and minimize side reactions. google.com |
| Stoichiometry | Diethyl Malonate : Base : Alkyl Halide ≈ 1 : 2.2 : 2.2 | Molar excess of base and alkyl halide drives the reaction towards dialkylation. google.com |
Esterification Techniques Employing Deuterated Alcohol Components
An alternative synthetic route involves preparing the non-deuterated dipropylmalonic acid first, followed by esterification using a deuterated alcohol. This method would typically be used to introduce deuterium into the ester portion of the molecule, for instance, creating Diethyl-d10-dipropylmalonate. However, if the goal were to synthesize a molecule like Dipropyl-malonic Acid Diethyl Ester-d10, this would be the preferred route.
The process would involve:
Synthesis of dipropylmalonic acid via standard malonic ester synthesis using non-deuterated 1-bromopropane, followed by hydrolysis of the resulting diethyl dipropylmalonate. google.comchemicalbook.com
Fischer esterification of the dipropylmalonic acid using a deuterated ethanol, such as ethanol-d6 (B42895) (CD3CD2OD), in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. sciencemadness.org
To drive the reversible esterification reaction to completion, water, a byproduct of the reaction, must be removed as it forms, often through azeotropic distillation. sciencemadness.org
Novel Catalytic and Solvent-Free Approaches to Deuterated Malonate Synthesis
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. For the synthesis of deuterated malonates, novel catalytic and solvent-free approaches are being explored.
Phase-Transfer Catalysis (PTC): The standard malonic ester synthesis can be conducted in a two-phase system (e.g., an organic solvent and an aqueous solution of a base like sodium hydroxide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is used to shuttle the malonate anion from the aqueous phase to the organic phase where it reacts with the alkyl halide. google.com This can sometimes improve reaction efficiency, though it introduces a catalyst that must be removed later.
Catalytic Deuteration: While typically applied for direct H-D exchange on arenes or at C-H bonds adjacent to heteroatoms, certain catalytic systems could be adapted. researchgate.netnih.gov For instance, developing a catalytic system that facilitates the alkylation under milder or solvent-free conditions could enhance the synthesis's green credentials.
Solvent-Free Synthesis: Performing the reaction under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction, is another avenue for process optimization. This approach can lead to higher yields, shorter reaction times, and a significant reduction in waste.
Mechanistic Studies of Deuterium Incorporation and Exchange Pathways
The primary mechanism for deuterium incorporation in the synthesis of this compound via the alkylation route is the SN2 reaction. masterorganicchemistry.com The enolate of diethyl malonate is a potent nucleophile, and the carbon of the deuterated 1-halopropane attached to the halogen is the electrophilic center. The reaction proceeds via a backside attack, leading to the formation of a new carbon-carbon bond and inversion of configuration at the electrophilic carbon (though this is not relevant for a primary halide).
Potential pathways for deuterium exchange or loss are a significant consideration:
H-D Exchange at the Alpha-Carbon: The alpha-proton of the mono-alkylated malonic ester is still acidic. If a protic source is available (e.g., moisture or a protic solvent), there is a possibility of exchange with the alpha-proton, though this is generally not an issue for deuterium located on the alkyl chain.
Deuterium Scrambling in the Alkyl Halide: The stability of the C-D bond is generally greater than the C-H bond, making scrambling within the deuterated propyl halide unlikely under standard malonic ester synthesis conditions. However, the choice of a strong, non-nucleophilic base and aprotic conditions can further minimize any potential for side reactions, such as elimination (E2) of the alkyl halide or H-D exchange catalyzed by the base. researchgate.net
Catalytic Exchange Mechanisms: In catalytic deuteration methods, the mechanism can be more complex, sometimes involving oxidative addition to a metal center or the formation of intermediate species like enamines that facilitate deuterium exchange. nih.govresearchgate.net For example, some catalysts can promote H-D exchange by activating C-H bonds, a process that must be controlled to ensure regioselective deuteration. researchgate.net
Investigation of Deuterium Scrambling and Positional Selectivity
In the synthesis of isotopically labeled compounds, maintaining the specific position of the isotopes is crucial. Therefore, an investigation into potential deuterium scrambling is a critical aspect of validating the synthetic methodology for this compound.
Deuterium Scrambling: Deuterium scrambling refers to the migration of deuterium atoms to unintended positions within the molecule or their exchange with protium (B1232500) from the solvent or other reagents. In the context of the malonic ester synthesis of this compound, the primary concern would be the stability of the C-D bonds on the propyl groups.
The key steps of the synthesis are:
Enolate Formation: A base removes a proton from the α-carbon of diethyl malonate.
Alkylation: The enolate attacks the deuterated propyl halide.
During these steps, the C-D bonds on the alkylating agent are not directly involved in the bond-breaking or bond-forming processes at the reactive centers. The enolate attacks the carbon atom bearing the halide, and the α-carbon of the malonate is the site of deprotonation. Under standard malonic ester synthesis conditions (e.g., sodium ethoxide in ethanol), the potential for H/D exchange between the deuterated propyl groups and the protic solvent is minimal due to the high strength and non-acidic nature of the C-D bonds on the alkyl chain. Scrambling is more commonly observed for acidic protons, such as the α-protons of carbonyl compounds, which can be reversibly removed by a base. youtube.com Since the deuterium atoms in the target compound are on the non-activated positions of the propyl chains, significant scrambling is not anticipated.
Positional Selectivity: The malonic ester synthesis is known for its high positional selectivity. The acidity of the α-protons of diethyl malonate (pKa ≈ 13) is significantly higher than that of other protons in the molecule, ensuring that deprotonation occurs exclusively at the α-carbon. youtube.com The subsequent alkylation also proceeds with high selectivity. The nucleophilic carbon of the enolate preferentially attacks the electrophilic carbon of the alkyl halide, a process known as C-alkylation. While O-alkylation is a potential side reaction for enolates, it is generally not a significant pathway in the alkylation of malonic esters, especially with soft electrophiles like alkyl bromides. The use of a deuterated alkylating agent does not alter this inherent selectivity. The reaction will selectively form a new carbon-carbon bond at the α-position, attaching the deuterated propyl group.
Table 1: Theoretical Isotopic Distribution in this compound Synthesis This table illustrates the expected isotopic purity assuming the use of a 99% isotopically pure n-propyl-d3 bromide and no scrambling.
| Isotopologue | Expected Abundance (%) | Source of Minor Isotopologues |
|---|---|---|
| d6 | 98.01 | Reaction of two n-propyl-d3 bromide molecules |
| d3 | 1.98 | Reaction with one n-propyl-d3 and one n-propyl-d0 bromide (impurity) |
| d0 | 0.01 | Reaction of two n-propyl-d0 bromide molecules (impurity) |
Kinetic Studies of Deuteration and Alkylation Reactions
The term "deuteration" in this context refers to the incorporation of deuterium into the molecule via the deuterated alkylating agent, rather than a direct deuteration reaction on the final product. The kinetics of the synthesis are primarily governed by the two successive SN2 alkylation steps.
Kinetic studies would involve monitoring the rate of disappearance of the reactants or the rate of appearance of the mono- and di-alkylated products. A key question in isotopic labeling studies is whether the presence of deuterium affects the reaction rate, a phenomenon known as the kinetic isotope effect (KIE).
The rate-determining step for the alkylation is the nucleophilic attack of the malonate enolate on the deuterated n-propyl bromide. In this SN2 reaction, the C-Br bond is broken. Since the C-D bonds on the propyl group are not formed or broken in this step, a primary KIE is not expected. However, a small secondary KIE may be observed. Secondary KIEs occur when the isotopic substitution is at a position adjacent to the reacting center (α-secondary KIE) or further away (β-secondary KIE). These effects are typically small (kH/kD ≈ 0.95–1.05) and arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. For the alkylation with n-propyl-d3 bromide, a slight change in the rate compared to its non-deuterated counterpart might be measurable through precise kinetic experiments.
Table 2: Hypothetical Kinetic Data for the Alkylation of Diethyl Malonate This table presents a hypothetical comparison of reaction rates for the first alkylation step using deuterated and non-deuterated n-propyl bromide under pseudo-first-order conditions.
| Alkylating Agent | Initial Concentration (M) | Observed Rate Constant (kobs, s-1) | Relative Rate (kH/kD) |
|---|---|---|---|
| n-Propyl bromide | 0.1 | 1.50 x 10-4 | 1.02 |
| n-Propyl-d3 bromide | 0.1 | 1.47 x 10-4 |
Stereochemical Control in the Synthesis of Chiral Deuterated Analogs
This compound is an achiral molecule as it possesses a plane of symmetry. However, stereochemical control becomes a critical consideration if a chiral analog is desired. A chiral center can be introduced at the α-carbon by using two different alkyl groups, for example, by first alkylating with n-propyl bromide and then with a deuterated propyl analog.
The synthesis of such chiral α,α-dialkylated malonates with high enantioselectivity requires the use of asymmetric synthesis methodologies. patsnap.com One of the most effective methods for the asymmetric alkylation of malonic esters is phase-transfer catalysis (PTC) using chiral catalysts. acs.orgnih.gov
In this approach, the malonate is deprotonated in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene). A chiral phase-transfer catalyst, typically a derivative of cinchona alkaloids, transports the enolate from the aqueous phase to the organic phase. acs.org The catalyst forms a chiral ion pair with the enolate, creating a chiral environment around the nucleophile. The subsequent alkylation with the deuterated propyl halide proceeds within this chiral complex, leading to the preferential formation of one enantiomer over the other. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high enantiomeric excess (ee). frontiersin.orgnih.govresearchgate.net
Table 3: Hypothetical Enantioselective Synthesis of Diethyl (propyl)(propyl-d3)malonate via Phase-Transfer Catalysis This table illustrates potential outcomes for the synthesis of a chiral deuterated analog using different hypothetical chiral phase-transfer catalysts.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (S,S)-Trifluorophenyl-NAS bromide | Toluene | 0 | 95 | 96 |
| N-(9-Anthracenylmethyl)cinchoninium chloride | CH2Cl2 | 25 | 91 | 88 |
| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Toluene | 0 | 97 | 92 |
Reactivity Profiles and Transformational Pathways of Dipropyl Malonic Acid D6 Diethyl Ester
Fundamental Reaction Mechanisms of Deuterated Malonic Esters
The presence of deuterium (B1214612) atoms in place of hydrogen atoms at the α-carbon of malonic esters, as in Dipropyl-malonic Acid-d6 Diethyl Ester, introduces subtle yet significant effects on their chemical reactivity. These effects are primarily rooted in the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength influences the rates of reactions where this bond is broken, such as in enolate formation.
Alpha-Alkylation Reactions of the Deuterated Methylene (B1212753) Group.masterorganicchemistry.com
The malonic ester synthesis is a cornerstone of organic chemistry, allowing for the formation of substituted carboxylic acids from alkyl halides. masterorganicchemistry.comwikipedia.orglibretexts.org The process hinges on the acidity of the α-hydrogens, which are flanked by two electron-withdrawing carbonyl groups, making them readily removable by a base to form a stabilized enolate. pressbooks.pub This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.comyoutube.com
In the case of this compound, the deuterated methylene group (CD2) is the site of these critical transformations. The principles of the malonic ester synthesis still apply, but the substitution of hydrogen with deuterium impacts the kinetics of the initial deprotonation step. masterorganicchemistry.comlibretexts.orgopenochem.org
The formation of an enolate from a malonic ester is a reversible acid-base reaction. masterorganicchemistry.com The choice of base and solvent is crucial in controlling the position of this equilibrium and the subsequent reactivity of the enolate. For malonic esters, a moderately strong base like sodium ethoxide is typically sufficient to generate the enolate in high concentration. pressbooks.puborganicchemistrytutor.com It is a common practice to use a base with an alkoxide that matches the ester groups to prevent transesterification. wikipedia.orglscollege.ac.in
The solvent plays a critical role in the reactivity of the resulting enolate. ubc.ca Weakly coordinating solvents like tetrahydrofuran (B95107) (THF) tend to favor C-alkylation, where the enolate attacks the electrophile via its carbon atom. ubc.ca In contrast, strongly coordinating, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) can lead to an increase in O-alkylation, where the oxygen atom of the enolate acts as the nucleophile. ubc.ca For the alkylation of malonic esters, C-alkylation is the desired pathway. ubc.ca
The presence of deuterium at the α-carbon in this compound is expected to slow down the rate of enolate formation due to the primary kinetic isotope effect. The C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a C-H bond. This means that under identical conditions, the deprotonation of the deuterated compound will be slower than its non-deuterated counterpart. However, once the enolate is formed, its subsequent reactivity in alkylation reactions should be largely unaffected by the isotopic labeling, as the deuterium atoms are not directly involved in the nucleophilic attack on the alkyl halide.
Table 1: Factors Influencing Enolate Formation and Alkylation
| Factor | Influence on Reaction | Recommended Conditions for C-Alkylation of Malonic Esters |
| Base Strength | Determines the extent of enolate formation. A base whose conjugate acid has a pKa higher than that of the malonic ester will favor enolate formation. organicchemistrytutor.com | Sodium ethoxide (NaOEt) is commonly used for diethyl malonate derivatives. pressbooks.pub |
| Solvent Polarity | Affects the aggregation and reactivity of the enolate. ubc.ca | Weakly coordinating solvents like THF are preferred. ubc.ca |
| Counterion | The nature of the metal counterion can influence the enolate's structure and reactivity. | Alkali metal cations like Na+ or K+ are typical. |
| Temperature | Lower temperatures can enhance selectivity in some cases. | Alkylation is often carried out at or below room temperature. |
A common issue in the alkylation of malonic esters is the potential for poly-alkylation. wikipedia.org After the first alkyl group is introduced, the remaining α-hydrogen (or in this case, deuterium) is still acidic and can be removed by the base, leading to a second alkylation. pressbooks.publscollege.ac.in This can result in a mixture of mono- and di-alkylated products, which can be difficult to separate. wikipedia.org
To favor mono-alkylation, an excess of the malonic ester can be used relative to the base and the alkyl halide. organic-chemistry.org However, if di-alkylation is desired, the deprotonation and alkylation steps can be repeated before the final hydrolysis and decarboxylation. wikipedia.orglscollege.ac.in The two alkyl groups can be the same or different, offering a route to more complex carboxylic acids. libretexts.org
The deuteration in this compound would again influence the kinetics of the second deprotonation step. The C-D bond on the now mono-alkylated malonic ester would be broken more slowly than a corresponding C-H bond. This could potentially offer a kinetic handle for controlling the level of alkylation. For instance, by carefully controlling the reaction time and stoichiometry of the base, it might be possible to achieve a higher selectivity for the mono-alkylated product compared to the non-deuterated analogue.
Hydrolysis of Deuterated Ester Functionalities.ubc.caresearchgate.net
The final steps in a malonic ester synthesis typically involve the hydrolysis of the ester groups to form a dicarboxylic acid, followed by decarboxylation to yield the final product. masterorganicchemistry.com This hydrolysis can be carried out under either acidic or basic conditions. libretexts.orgchemguide.co.uk
While the complete hydrolysis of both ester groups is common in the malonic ester synthesis, it is also possible to achieve selective monohydrolysis to yield a malonic acid half-ester. researchgate.net This is a challenging transformation because it requires distinguishing between two identical ester groups. researchgate.net
Recent methods have been developed for the highly efficient selective monohydrolysis of symmetric diesters, including malonates. researchgate.netorganic-chemistry.org These methods often employ carefully controlled conditions, such as using a limited amount of base (e.g., 0.8–1.2 equivalents of aqueous KOH or NaOH) at low temperatures (around 0 °C) with a co-solvent like THF or acetonitrile (B52724). organic-chemistry.org It has been observed that the selectivity for monohydrolysis tends to increase with the hydrophobicity of the starting diester.
The stability of the deuterium label at the α-position during hydrolysis is a critical consideration. Under the neutral or basic conditions often employed for selective monohydrolysis, the C-D bond is generally stable. The conditions are typically not harsh enough to promote significant enolization and subsequent D/H exchange with the solvent. nih.gov Therefore, it is expected that the deuterium atoms in this compound would remain intact during a selective monohydrolysis procedure. Research on malonic acid half thioesters and oxyesters has also highlighted the ease of incorporating deuterium labeling, suggesting good stability under certain synthetic conditions. acs.org
Table 2: Conditions for Selective Monohydrolysis of Dialkyl Malonates
| Reagent | Co-solvent | Temperature | Key Findings | Reference |
| 0.8–1.2 equiv. aq. KOH | THF or Acetonitrile | 0 °C | High yields of half-esters, with selectivity increasing with hydrophobicity. | |
| Diluted aq. NaOH | THF-water | 0 °C | Near-quantitative yields of monocarboxylic acids within 30-60 minutes. organic-chemistry.org | organic-chemistry.org |
Basic Hydrolysis (Saponification): The mechanism of base-promoted ester hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, yielding a carboxylic acid. In the presence of a base, the carboxylic acid is immediately deprotonated to form a carboxylate salt. masterorganicchemistry.com The reaction is essentially irreversible because the final acid-base step is highly favorable. youtube.com
For this compound, the hydrolysis of the two ester groups would proceed via this mechanism. The deuterium atoms at the α-carbon are not directly involved in the hydrolysis of the ester functionality. However, under strongly basic conditions and elevated temperatures, there is a potential for enolate formation and subsequent exchange of the deuterium atoms with protons from the aqueous solvent. The pKa of a malonic ester is around 13, making enolization possible. Whether significant D/H exchange occurs would depend on the specific reaction conditions (base concentration, temperature, reaction time).
Acidic Hydrolysis: Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification. libretexts.orgchemguide.co.ukyoutube.com The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com After a series of proton transfers, the alcohol portion is eliminated as a good leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. youtube.comyoutube.com
During acidic hydrolysis, the stability of the deuterium label at the α-position is generally high. While keto-enol tautomerism is acid-catalyzed, the conditions for ester hydrolysis are typically not severe enough to cause significant enolization and D/H exchange, especially given the increased strength of the C-D bond. Therefore, it is expected that the dicarboxylic acid product resulting from the acidic hydrolysis of this compound would retain the deuterium labels.
Decarboxylation of Derived Deuterated Malonic Acids
The conversion of this compound to a substituted carboxylic acid first requires hydrolysis of the ester functionalities to yield the corresponding dicarboxylic acid, 2,2-di(propyl-d3)malonic acid. This derived malonic acid can then undergo decarboxylation upon heating. wikipedia.orgmasterorganicchemistry.com This process is a foundational step in malonic ester synthesis, ultimately yielding a substituted acetic acid. uobabylon.edu.iqtutorchase.com
The decarboxylation of malonic acids and their derivatives, including the deuterated species derived from the title compound, proceeds through a concerted mechanism involving a six-membered cyclic transition state. stackexchange.commasterorganicchemistry.com This process does not involve charged intermediates. masterorganicchemistry.com The reaction is initiated by the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other. This intramolecular proton transfer occurs simultaneously with the cleavage of the carbon-carbon bond between the alpha-carbon and the carboxyl group. masterorganicchemistry.com The result is the formation of an enol intermediate and the elimination of a molecule of carbon dioxide (CO₂). masterorganicchemistry.com This enol rapidly tautomerizes to the more stable final carboxylic acid product. masterorganicchemistry.com This cyclic, concerted pathway explains why decarboxylation is a characteristic reaction of β-keto acids and malonic acids, where such a six-membered ring can readily form. masterorganicchemistry.com
Kinetic Isotope Effects (KIEs) are changes in the reaction rate that occur upon isotopic substitution. These effects are most significant when the bond to the isotope is broken or formed in the rate-determining step of the reaction. In the decarboxylation of 2,2-di(propyl-d3)malonic acid, the rate-determining step involves the cleavage of a C-C bond and an O-H bond within the cyclic transition state. masterorganicchemistry.com
Since the deuterium atoms in 2,2-di(propyl-d3)malonic acid are located on the propyl groups and not on the alpha-carbon or the carboxylic acid group, the C-D bonds are not directly involved in the bond-breaking or bond-forming events of the decarboxylation mechanism. Consequently, a primary kinetic isotope effect is not expected for this specific reaction. However, secondary kinetic isotope effects, which are typically much smaller, may be observed due to the influence of the isotopic substitution on the vibrational modes of the molecule.
Studies on the decarboxylation of malonic acid itself have focused on carbon-13 isotope effects, revealing that the C¹²–C¹² bond ruptures at a slightly faster rate than a C¹²–C¹³ bond. cdnsciencepub.com Another study noted a secondary KIE of 1.3 related to H/D isotopic exchange during the keto-enol tautomerization of malonic acid in an aqueous environment. nsf.gov While not directly measuring the decarboxylation KIE for the deuterated propyl groups, these findings underscore the sensitivity of reaction kinetics to isotopic substitution.
| Isotope Investigated | Type of Isotope Effect | Observation | Reference |
| Carbon-13 | Primary KIE | 3.3% faster reaction for C¹²-only molecules. | cdnsciencepub.com |
| Carbon-13 | Intramolecular KIE | 2% greater probability of C¹²–C¹² bond rupture over C¹²–C¹³ bond rupture. | cdnsciencepub.com |
| Deuterium | Secondary KIE | A KIE value of 1.3 was noted for keto-enol tautomerization of malonic acid. | nsf.gov |
Advanced Transformations Leading to Complex Deuterated Organic Scaffolds
The unique structure of this compound dictates its utility in more advanced synthetic transformations for creating complex deuterated molecules.
The Knoevenagel condensation is a nucleophilic addition reaction between a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) and an aldehyde or ketone, catalyzed by a weak base. purechemistry.orgwikipedia.org Typical active methylene compounds include diethyl malonate, malonic acid, and ethyl acetoacetate. wikipedia.org The reaction mechanism begins with the deprotonation of the acidic methylene proton to form a stable enolate. purechemistry.org
This compound lacks the requisite active methylene group. Its alpha-carbon is a quaternary carbon, fully substituted with two propyl groups and two carboxyl groups. As there are no acidic protons on this central carbon, it cannot be deprotonated to form an enolate ion. Therefore, this compound cannot function as the active methylene component in a Knoevenagel condensation.
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com The reaction requires at least one of the esters to be enolizable, meaning it must possess an alpha-hydrogen that can be removed by the base to form an ester enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.
Due to the absence of alpha-hydrogens, this compound cannot undergo self-condensation. It cannot form an enolate and therefore cannot act as the nucleophilic partner in the reaction. libretexts.org
However, it can serve as the electrophilic acceptor in a crossed Claisen condensation . masterorganicchemistry.comlibretexts.org In this variation, a different, enolizable ester is treated with a strong base (e.g., sodium ethoxide) to generate an enolate. This enolate can then nucleophilically attack one of the carbonyl groups of this compound. The subsequent elimination of an ethoxide leaving group would yield a deuterated β-keto ester, a valuable synthetic intermediate. This strategy allows for the selective formation of complex products by controlling which ester acts as the nucleophile and which acts as the electrophile. libretexts.org
| Reaction Type | Role of this compound | Feasibility | Rationale |
| Self-Condensation | Nucleophile & Electrophile | No | Cannot form an enolate due to lack of alpha-hydrogens. |
| Crossed Condensation | Electrophile | Yes | Can be attacked by an enolate formed from a different ester. |
A primary application of the malonic ester synthesis is the preparation of substituted acetic acids. uobabylon.edu.iqtutorchase.com this compound is an ideal precursor for synthesizing a specific deuterated substituted acetic acid. The synthetic sequence involves two key steps following the formation of the ester:
Hydrolysis: The diethyl ester is hydrolyzed, typically using an acid or base catalyst, to form the corresponding dicarboxylic acid, 2,2-di(propyl-d3)malonic acid. masterorganicchemistry.compatsnap.com
Decarboxylation: The resulting substituted malonic acid is then heated, causing it to lose one of its carboxyl groups as carbon dioxide, as described in section 3.1.3.1. masterorganicchemistry.commasterorganicchemistry.com
The final product of this sequence is 2-(propyl-d3)valeric acid-d3 (also known as 2-(propyl-d3)pentanoic acid-d3). This molecule is a derivative of acetic acid where one of the alpha-hydrogens has been replaced by two groups: a propyl-d3 group and another propyl group (which also contains deuterium from the starting material). This pathway demonstrates how this compound serves as a synthon for a deuterated dialkylacetic acid.
Applications in Advanced Organic Synthesis Research
Dipropyl-malonic Acid-d6 Diethyl Ester as a Precursor for Deuterated Building Blocks
The malonic ester synthesis is a cornerstone of organic chemistry, valued for its reliability in forming carbon-carbon bonds. masterorganicchemistry.comopenochem.org By employing this compound, where the six hydrogen atoms on the two propyl groups are replaced with deuterium (B1214612), chemists can generate a variety of building blocks with site-specific isotopic labels. clearsynth.com The fundamental reaction involves the deprotonation of the α-carbon followed by alkylation. masterorganicchemistry.comwikipedia.org Subsequent hydrolysis and decarboxylation yield a carboxylic acid with deuterated alkyl chains. masterorganicchemistry.comyoutube.com This approach is a key strategy for producing deuterium-labeled compounds. researchgate.net
A significant challenge in organic synthesis is the construction of all-carbon quaternary stereocenters. rsc.org Malonic esters are excellent starting materials for this purpose. researchgate.netresearchgate.net The synthesis begins with the sequential alkylation of a malonic ester to create a disubstituted product. wikipedia.orgresearchgate.net When this compound is used, the resulting quaternary carbon is flanked by two deuterated propyl groups.
Desymmetrization of the resulting disubstituted malonic ester is a powerful strategy for creating chiral quaternary centers. researchgate.netresearchgate.net This method separates the C-C bond formation from the enantioselection step, offering a practical route to complex chiral molecules. researchgate.net The use of the deuterated substrate provides a pathway to chiral compounds containing deuterated quaternary stereocenters, which are valuable in medicinal chemistry and materials science. Palladium-catalyzed decarboxylative allylation of related diallyl 2-alkyl-2-arylmalonates provides another route to esters possessing a quaternary carbon center. acs.org
Table 1: Approaches to Synthesizing Quaternary Carbon Centers from Malonic Esters
| Method | Description | Potential with Deuterated Substrate | Key References |
|---|---|---|---|
| Sequential Dialkylation | Involves two separate alkylation steps starting from an unsubstituted malonic ester. wikipedia.org | Creates a quaternary carbon with two deuterated alkyl groups attached. | wikipedia.orgresearchgate.net |
| Desymmetrization | Enantioselective modification of one of the two ester groups on a pre-formed tetrasubstituted carbon. researchgate.net | Yields chiral monoesters with a deuterated quaternary stereocenter. | researchgate.netresearchgate.net |
| Decarboxylative Allylation | Palladium-catalyzed reaction of specific allyl malonates to form esters with a quaternary center. acs.org | Allows for the creation of deuterated quaternary centers in different structural contexts. | acs.org |
Malonic esters are versatile precursors for cyclic and heterocyclic compounds. The Perkin alicyclic synthesis, which utilizes the reaction of a malonic ester with a dihalide, is a classic method for creating cycloalkylcarboxylic acids. wikipedia.org Employing this compound in this reaction leads to the formation of carbocyclic rings bearing a deuterated gem-dipropyl group.
Furthermore, malonates are widely used in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles. nih.gov For instance, the reaction of malonates with urea (B33335) or its derivatives is a well-established route to barbituric acids. nih.gov Using the deuterated ester allows for the incorporation of deuterium-labeled alkyl chains into these heterocyclic scaffolds. This is particularly relevant in the synthesis of novel pyrimidin-2(1H)-ones and related structures, where regioselective additions can be controlled to produce specific isomers. nih.gov
The use of deuterated reagents in multicomponent reactions (MCRs) provides a direct and efficient pathway to complex, isotopically labeled molecules. beilstein-journals.orgbeilstein-archives.org this compound can be transformed into various deuterated intermediates that are subsequently used in these complex constructions. For example, hydrolysis and decarboxylation of the ester can yield deuterated carboxylic acids, which are themselves versatile building blocks.
These labeled intermediates are crucial for a range of applications, from mechanistic studies to the development of pharmaceuticals with improved pharmacokinetic profiles. researchgate.netbeilstein-archives.org The ability to introduce a stable isotopic label at a specific, non-exchangeable position is a significant advantage offered by precursors like this compound.
Methodological Developments in Malonic Ester Synthesis Using Deuterated Substrates
The presence of deuterium in a substrate can subtly influence reaction rates and pathways, a phenomenon known as the kinetic isotope effect (KIE). While often a tool for mechanistic investigation, these effects can also be harnessed in synthetic methodology. The use of deuterated substrates like this compound in established and emerging malonic ester transformations provides a platform for refining synthetic methods and exploring new catalytic processes.
The development of enantioselective methods for transformations of malonic esters is an active area of research. frontiersin.org Asymmetric synthesis of tertiary boronic esters and their subsequent conversion to molecules with quaternary stereocenters is a notable advancement. researchgate.netbris.ac.uknih.gov Applying these stereoselective reactions to deuterated malonates could provide routes to highly specialized, enantioenriched deuterated compounds.
Phase-transfer catalysis (PTC) has been successfully used for the enantioselective α-alkylation of malonate derivatives. frontiersin.org The design of chiral PTC catalysts allows for high enantioselectivity in the formation of α,α-dialkylmalonates. Using a deuterated substrate in such a system would allow for the synthesis of chiral, deuterated malonates, which can be converted into a variety of useful building blocks. frontiersin.org
The efficiency and selectivity of malonate transformations are heavily dependent on the catalyst employed. Research into new catalytic systems is ongoing, with a focus on using abundant, non-toxic metals and developing more active and selective catalysts. whiterose.ac.ukrsc.org For example, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of deuterated aldehydes from precursors via hydrogen-deuterium exchange. nih.gov
The principles behind the rational development of iron catalysts for asymmetric transfer hydrogenation, for instance, can be applied to other transformations involving deuterated substrates. rsc.org Studying the behavior of deuterated malonates with newly developed catalysts can provide deeper mechanistic insights and lead to the optimization of reaction conditions for these isotopically labeled compounds.
Table 2: Catalytic Systems for Malonate and Related Transformations
| Catalytic System | Transformation | Relevance to Deuterated Substrates | Key References |
|---|---|---|---|
| Chiral Phase-Transfer Catalysts | Enantioselective α-alkylation of malonates. | Enables synthesis of chiral, deuterated α,α-dialkylmalonates. | frontiersin.org |
| N-Heterocyclic Carbenes (NHCs) | Hydrogen-deuterium exchange for synthesis of deuterated aldehydes. | Offers a method to create other deuterated building blocks from malonate derivatives. | nih.gov |
| Palladium Complexes | Decarboxylative allylation. | Creates deuterated quaternary centers in specific molecular architectures. | acs.org |
| Dinuclear Zinc Complexes | Asymmetric reduction and desymmetrization. | Provides access to α-quaternary β-hydroxyesters with high enantiocontrol. | researchgate.net |
| Iron Complexes | Asymmetric transfer hydrogenation. | Principles of catalyst design are applicable to developing new reactions for deuterated malonates. | rsc.org |
Multi-component and Cascade Reactions for Deuterium-Enriched Products
Multi-component reactions (MCRs), which involve the one-pot combination of three or more starting materials to form a complex product, and cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially without the isolation of intermediates, represent highly efficient strategies in organic synthesis. nih.gov The incorporation of deuterated building blocks into these reaction sequences provides a powerful avenue for the creation of selectively labeled molecules. nih.govbeilstein-journals.org This approach is particularly valuable in medicinal chemistry, where the introduction of deuterium can favorably alter the metabolic fate of a drug molecule, a strategy known as the "deuterium kinetic isotope effect." nih.govbeilstein-journals.org
While direct literature examples detailing the use of this compound in MCRs and cascade reactions are not prevalent, the extensive body of research on the reactivity of analogous non-deuterated and other deuterated active methylene (B1212753) compounds provides a strong foundation for understanding its potential applications. Active methylene compounds, such as dialkyl malonates, are well-established participants in a variety of cascade reactions, most notably those initiated by a Knoevenagel condensation. nih.gov
A prime example of such a cascade is the Knoevenagel-Michael reaction sequence. In this process, the active methylene compound first undergoes a Knoevenagel condensation with an aldehyde to form an electron-deficient alkene. This intermediate is then susceptible to a conjugate addition (Michael reaction) by a second nucleophile, all within the same reaction vessel. nih.gov The use of a deuterated malonic ester in this sequence would result in the formation of a deuterium-labeled product.
For instance, a reaction between an aromatic aldehyde, a deuterated malonate like diethyl malonate-d2, and a nucleophile such as a thiol or another active methylene compound can proceed as a cascade to generate a complex, deuterium-enriched product. The deuteration of diethyl malonate at the active methylene position has been successfully achieved using methods like Pd/C-Al-D₂O catalytic systems, which provides a viable route to the necessary deuterated starting material. mdpi.com
The following table outlines a representative Knoevenagel-Michael cascade reaction employing a deuterated dialkyl malonate to produce a deuterium-labeled product.
| Reaction Step | Reactants | Product | Typical Conditions | Significance |
| 1. Knoevenagel Condensation | Aromatic Aldehyde, Diethyl Malonate-d2 | Deuterated Arylidene Malonate | Piperidine or other weak base catalyst | Formation of the key electron-deficient alkene intermediate with retention of the deuterium label. |
| 2. Michael Addition | Deuterated Arylidene Malonate, Thiophenol | Deuterated Thioether Adduct | Base catalyst | Introduction of a second functional group in a one-pot sequence, leading to a complex deuterated molecule. |
This cascade approach, when applied with this compound, would be expected to proceed similarly, with the d6-propyl groups remaining intact throughout the transformation. The resulting products would bear the stable isotopic label at a position remote from the reactive center, which can be advantageous for certain mechanistic or metabolic studies.
Furthermore, deuterated malonic esters are valuable precursors for the synthesis of deuterated heterocyclic compounds, such as barbiturates and pyrimidines, through multi-component condensation reactions. wikipedia.org The reaction of a deuterated dialkyl malonate with urea or a substituted urea in the presence of a strong base is a classical method for constructing the barbiturate (B1230296) core. The use of a deuterated malonate ensures the incorporation of deuterium into the final heterocyclic product.
The research into the application of deuterated reagents in MCRs has demonstrated that various deuterated building blocks, including [D1]-aldehydes and [D2]-isonitriles, can be successfully employed in Ugi, Passerini, Biginelli, and Hantzsch reactions to afford a diverse array of deuterated products with high isotopic purity. nih.govbeilstein-journals.orgbeilstein-archives.org These studies underscore the general feasibility and synthetic utility of incorporating deuterated components into complex reaction sequences. By analogy, this compound is a promising candidate for expanding the toolbox of deuterated building blocks for MCRs and cascade reactions, enabling the synthesis of novel deuterium-enriched molecules for advanced research applications.
Role in Isotopic Labeling Studies and Mechanistic Investigations
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling
The strategic placement of deuterium atoms in Dipropyl-malonic Acid-d6 Diethyl Ester makes it an exceptional probe for elucidating complex reaction mechanisms. acs.org By tracking the fate of the deuterium labels, chemists can gain unambiguous insights into bond-breaking and bond-forming events, stereochemistry, and the involvement of transient intermediates.
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is particularly pronounced for the hydrogen isotopes due to their large relative mass difference. researchgate.net The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond, meaning more energy is required to break it.
In the context of this compound, the six deuterium atoms on the propyl groups can be used to study reactions where a C-H bond on one of the propyl chains is cleaved in the rate-determining step. If the reaction proceeds slower with the deuterated compound compared to its non-deuterated counterpart, it provides strong evidence that this specific C-H bond cleavage is kinetically significant. nih.gov This technique has long been exploited by physical organic chemists to map out reaction pathways and is a cornerstone of mechanistic investigation. nih.govyoutube.com
| KIE Observation | Mechanistic Implication |
| kH / kD > 1 (Normal KIE) | C-H bond cleavage is part of the rate-determining step. |
| kH / kD ≈ 1 (No KIE) | C-H bond cleavage is not involved in the rate-determining step. |
| kH / kD < 1 (Inverse KIE) | The C-H bond becomes stiffer in the transition state than in the reactant. |
This table illustrates the general principles of interpreting Kinetic Isotope Effect (KIE) data in mechanistic studies.
Beyond influencing reaction rates, the deuterium labels on this compound serve as a distinct spectroscopic marker. In reactions such as the malonic ester synthesis, where the alpha-carbon is deprotonated to form a nucleophile, the focus is typically on the methylene (B1212753) protons of the malonate core. youtube.comyoutube.com However, if subsequent reactions involve the propyl side chains, the d6-labeling becomes crucial.
For instance, in studies of metal-catalyzed reactions or radical-based transformations, it may be necessary to determine if a C-H bond on a substituent alkyl chain is activated. researchgate.net By using the deuterated analog, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to precisely track the location of the deuterium atoms in the final products. The absence or migration of a deuterium atom from its original position provides definitive proof of C-D bond cleavage and can help identify which specific atoms are involved in the reaction. researchgate.net
Intramolecular rearrangements, where atoms or groups within a molecule shift their positions, are a fascinating class of reactions with often complex mechanisms. Determining whether a particular group migrates and to what position can be challenging. Isotopic labeling offers a clear solution to this problem.
In studies involving derivatives of malonic acid, unexpected intramolecular rearrangements have been observed. researchgate.net If this compound were subjected to conditions known to induce such rearrangements, the fate of the deuterated propyl groups could be followed. This allows researchers to answer key mechanistic questions:
Does the propyl group migrate, or does a different part of the molecule rearrange?
If the propyl group migrates, does it remain intact, or does it fragment and re-form?
What is the stereochemical course of the migration?
The distinct mass of the deuterated propyl group makes it easily traceable via mass spectrometry, confirming its presence and location in the rearranged product structure.
Utilization in Pathway Tracing in Experimental Models
The application of deuterated compounds extends beyond the chemistry lab into biological systems. Stable isotope tracers are considered innocuous and are widely used to study complex metabolic processes in various models. nih.gov Deuterated tracers are among the most common stable isotopes used in these studies. nih.gov
In vitro systems, using purified enzymes or cell cultures, provide a controlled environment to study biochemical transformations. Malonic acid derivatives are known to interact with various enzymes; for example, certain derivatives have been investigated as inhibitors of the enzyme CD73, a target in cancer immunotherapy. nih.gov
To understand how an enzyme metabolizes a substrate like Dipropyl-malonic Acid Diethyl Ester, the d6-labeled version can be introduced into an in vitro assay. By analyzing the metabolic products, researchers can map the enzymatic transformation step-by-step. The use of deuterium can also reveal kinetic isotope effects within the enzyme's active site, providing clues about the catalytic mechanism. nih.gov Furthermore, methods for H-D exchange can be used to selectively deuterate molecules like malonic esters, which can then be used to probe enzyme activity while avoiding issues like hydrolysis that might occur with other labeling methods. nih.gov
| Experimental Model | Application of Deuterated Tracer | Key Insights Gained |
| Purified Enzyme Assay | Substrate (e.g., this compound) is incubated with the enzyme. | Reaction mechanism, rate-limiting steps (KIE), identification of metabolic products. |
| Cell Culture | Labeled compound is added to the culture medium. | Cellular uptake, intracellular metabolic fate, effects on cell proliferation. escholarship.org |
This table outlines the application of deuterated tracers like this compound in different in vitro experimental setups.
Ex vivo research typically involves administering a tracer to a living organism and then harvesting tissues or organs for analysis. This approach bridges the gap between controlled in vitro studies and complex in vivo systems. Deuterated tracers such as deuterated glucose and acetate (B1210297) are frequently used to map metabolic activity in tissues. nih.gov
If Dipropyl-malonic Acid Diethyl Ester were administered to an animal model, its metabolic fate could be traced in various organs ex vivo. Tissues could be excised, and metabolites extracted and analyzed using high-resolution mass spectrometry or NMR. nih.gov This would allow researchers to:
Identify which organs are primarily responsible for metabolizing the compound.
Characterize the downstream metabolites formed from the deuterated precursor.
Quantify the flux through specific metabolic pathways involving the compound.
This type of research is crucial for understanding the metabolism and distribution of novel therapeutic agents or for studying fundamental biochemical pathways. nih.govbohrium.com
Development of Deuterated Standards for Analytical Chemistry
The development of deuterated standards has been a significant advancement in analytical chemistry, enhancing the precision and accuracy of quantitative measurements. nih.gov Deuterated standards are stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. nih.gov This isotopic labeling makes them chemically almost identical to the non-labeled analyte of interest, yet distinguishable by mass spectrometry due to the difference in mass. nih.gov
In the context of pharmaceutical analysis, deuterated standards are crucial for therapeutic drug monitoring (TDM), where precise measurement of drug concentrations in biological fluids is essential for optimizing patient dosage and minimizing toxicity. nih.gov Valproic acid, for instance, has a narrow therapeutic range, necessitating accurate monitoring of its levels in patients. nih.govufrgs.br The synthesis of deuterated analogues of drugs or their precursors, such as this compound for valproic acid analysis, provides the necessary tools for this precise quantification. nih.govnih.gov
Use as Internal Standards in Quantitative Analytical Methodologies
This compound, or more commonly its downstream product, deuterated valproic acid (valproic acid-d6), serves as an ideal internal standard (IS) in quantitative analytical methodologies like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to the sample before processing. nih.gov It helps to correct for variations in sample preparation and instrument response, thereby improving the reliability of the results. nih.gov
The use of a deuterated internal standard is particularly advantageous in mass spectrometry-based methods. Since the deuterated standard has a higher mass than the analyte, their signals can be clearly distinguished by the mass spectrometer. However, they behave almost identically during sample extraction, derivatization, and chromatographic separation. nih.gov This co-elution and similar ionization efficiency help to compensate for matrix effects, where other components in a complex sample like plasma can interfere with the ionization of the analyte. nih.gov
Numerous studies have validated analytical methods for the quantification of valproic acid in human plasma and serum using a deuterated internal standard, demonstrating the robustness and accuracy of this approach. These methods are essential for clinical research and therapeutic drug monitoring. frontiersin.orgnih.govbohrium.com
Detailed Research Findings:
Several bioanalytical methods have been developed and validated for the determination of valproic acid in biological matrices, employing a deuterated internal standard. These methods typically involve protein precipitation for sample clean-up, followed by chromatographic separation and mass spectrometric detection. bohrium.comimpactfactor.org The validation of these methods includes establishing linearity, precision, accuracy, and the lower limit of quantification (LLOQ), ensuring their suitability for clinical applications. nih.goviomcworld.org
For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of valproic acid and its metabolites in human serum used valproic acid-d6 as the internal standard. nih.gov The method demonstrated excellent linearity and precision. nih.gov Similarly, another LC-MS/MS method for valproic acid in human plasma also utilized a deuterated internal standard and was validated over a specific concentration range. impactfactor.org
The data from such validation studies underscore the reliability of using deuterated internal standards for quantitative analysis.
Interactive Data Tables:
Below are representative data from validation studies of analytical methods for valproic acid using a deuterated internal standard.
Table 1: Linearity of Valproic Acid Quantification in Human Plasma
| Concentration Range (µg/mL) | Correlation Coefficient (r) | Reference |
| 1.012 - 120.399 | > 0.99 | impactfactor.org |
| 5.00 - 300 | > 0.998 | frontiersin.org |
| 4.75 - 237.75 | 0.9999 | iomcworld.org |
| 0.47 - 120 | Linear | nih.gov |
| 5 - 800 | 0.99 | nih.gov |
Table 2: Precision and Accuracy of Valproic Acid Quantification
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| 0.47 | 2.29 | 1.49 | 1.94 deviation | nih.gov |
| 4 | 2.93 | - | 0.53 deviation | nih.gov |
| 20 | 3.22 | 3.79 | -0.32 deviation | nih.gov |
| 80 | 4.40 | 3.03 | 0.06 deviation | nih.gov |
| Low, Medium, High | < 15 | < 15 | - | iomcworld.org |
| - | < 11.0 | < 11.0 | 91.44 - 110.92 | nih.gov |
| - | ≤ 6 | ≤ 6 | < 4 bias | nih.gov |
Advanced Analytical Characterization Techniques for Dipropyl Malonic Acid D6 Diethyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Analogs
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For isotopically labeled compounds like Dipropyl-malonic Acid-d6 Diethyl Ester, specific NMR techniques are utilized not only to elucidate the chemical structure but also to confirm the location and extent of deuteration.
¹H and ¹³C NMR for Structural Elucidation and Deuterium (B1214612) Position Confirmation
One-dimensional ¹H and ¹³C NMR are the primary methods for structural verification. The introduction of deuterium atoms at specific sites in a molecule leads to predictable changes in these spectra. In this compound (assuming deuteration at the terminal methyls of the propyl groups), the most notable change in the ¹H NMR spectrum is the significant reduction or complete disappearance of the signal corresponding to the now-deuterated methyl (CD₃) protons.
In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium exhibit two key effects:
Isotopic Shift: The resonance of the deuterated carbon (CD₃) is shifted slightly upfield compared to its protonated counterpart (CH₃).
C-D Coupling: The signal for the deuterated carbon splits into a multiplet (typically a 1:1:1 triplet for a CD group, and a more complex multiplet for CD₃) due to spin-spin coupling with deuterium, which has a spin I=1. This coupling is often observed when proton and deuterium decoupling are not simultaneously applied. nih.gov
These spectral changes provide definitive evidence for the position of the deuterium labels.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for malonic esters and the effects of deuteration. Solvent: CDCl₃.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Observations for d6 Analog |
| -O-CH₂ -CH₃ | ~4.19 (quartet) | ~61.0 | No change expected. |
| -O-CH₂-CH₃ | ~1.25 (triplet) | ~14.1 | No change expected. |
| -C-CH₂ -CH₂-CD₃ | ~1.85 (triplet) | ~34.5 | Coupling to adjacent CH₂ changes; no coupling to CD₃. |
| -C-CH₂-CH₂ -CD₃ | ~1.30 (sextet) | ~17.5 | Signal multiplicity simplifies due to absence of coupling to terminal methyl protons. |
| -C-CH₂-CH₂-CD₃ | Signal absent (~0.90 ppm) | ~14.0 | ¹H: Signal absent or highly attenuated. ¹³C: Signal shifts upfield and splits due to C-D coupling. |
| C =O | N/A | ~171.5 | No change expected. |
| -C -(CH₂-)₂ | N/A | ~55.0 | No change expected. |
This interactive table summarizes the expected NMR spectral data.
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Complex Structure Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity within a molecule, which is especially important for verifying the label position in deuterated analogs. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com For this compound, an HSQC spectrum would show no cross-peak for the terminal carbon of the propyl group, confirming the absence of protons at this position.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system (typically over two to three bonds). sdsu.edu In the d6 analog, the expected cross-peak between the protons of the middle methylene (B1212753) (-CH₂-) and the terminal methyl (-CH₃) of the propyl group would be absent, breaking the correlation chain at that point and confirming the deuteration site.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), making it a powerful tool for connecting different spin systems and identifying quaternary carbons. sdsu.eduyoutube.com For the d6 compound, HMBC is invaluable. Protons on the middle methylene (-CH₂-) of the propyl chain would show a correlation to the deuterated terminal carbon (-CD₃), providing definitive evidence of the label's location.
Table 2: Key Expected 2D NMR Correlations for this compound
| 2D Experiment | Correlating Nuclei | Expected Key Correlation | Interpretation |
| HSQC | ¹H of propyl -CH₂- / ¹³C of propyl -CH₂- | Cross-peaks present | Confirms H-C one-bond connectivity for non-deuterated parts of the propyl chain. |
| HSQC | No ¹H signal / ¹³C of propyl -CD₃ | No cross-peak | Confirms the absence of protons on the terminal methyl carbon. |
| COSY | ¹H of propyl -CH₂- / ¹H of propyl -CH₂- | Cross-peak present | Shows coupling between adjacent methylene groups in the propyl chain. |
| COSY | ¹H of propyl -CH₂- / ¹H of propyl -CD₃ | No cross-peak | Confirms the lack of proton coupling to the deuterated methyl group. |
| HMBC | ¹H of propyl -CH₂- / ¹³C of propyl -CD₃ | Cross-peak present | Confirms the 2-bond connectivity between the methylene protons and the deuterated carbon, pinpointing the label. |
This interactive table highlights the crucial 2D NMR correlations for structure and label confirmation.
Deuterium NMR (²H NMR) for Quantitative Assessment of Labeling
While ¹H and ¹³C NMR can confirm the position of deuterium labels, Deuterium NMR (²H NMR) directly observes the deuterium nuclei. wikipedia.org This technique is exceptionally useful for the analysis of highly enriched deuterated compounds. sigmaaldrich.com
The key advantages of ²H NMR include:
Direct Detection: It provides a direct signal from the deuterium atoms, offering unambiguous proof of their presence in the molecule. wikipedia.org
Clean Spectra: The spectra are simple as only deuterium signals are observed, and non-deuterated solvents can be used. sigmaaldrich.com
Quantitative Analysis: Under appropriate experimental conditions, the integral of the ²H NMR signal is proportional to the number of deuterium atoms. sigmaaldrich.comnih.gov This allows for the accurate determination of the isotopic enrichment at a specific site by comparing the signal integral to that of a known standard.
For this compound, the ²H NMR spectrum would display a single major resonance in the aliphatic region, corresponding to the chemical shift of the terminal methyl groups, confirming the labeling site and allowing for the quantification of its isotopic purity.
Mass Spectrometry (MS) for Isotopic Composition Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive for determining the molecular weight of a compound and analyzing its isotopic composition. nih.gov For deuterated molecules, MS provides a clear indication of the degree of labeling by showing an increase in molecular mass corresponding to the number of deuterium atoms incorporated. acs.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a compound based on its exact mass. For this compound, HRMS can unequivocally confirm the incorporation of six deuterium atoms by comparing the measured exact mass to the theoretical mass calculated for the deuterated formula.
Table 3: Exact Mass Comparison of Diethyl Dipropylmalonate and its d6 Analog
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Diethyl dipropylmalonate | C₁₃H₂₄O₄ | 244.16746 |
| This compound | C₁₃H₁₈D₆O₄ | 250.20516 |
Reference mass for the non-deuterated compound from PubChem. nih.gov The mass for the d6 analog is calculated based on this. This interactive table demonstrates the mass shift due to deuteration.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. nih.gov
When analyzing this compound, the fragmentation pattern can further confirm the location of the deuterium labels. Fragments that retain the deuterated propyl chain termini will exhibit a mass shift of +3 Da (for one propyl group) or +6 Da (for both) compared to the corresponding fragments from the unlabeled compound. For example, the loss of a propyl radical is a common fragmentation pathway for such compounds. In the d6 analog, the loss of a deuterated propyl radical (•CH₂CH₂CD₃) would result in a fragment ion that is 3 Da heavier than the corresponding fragment from the unlabeled compound, thereby confirming the label's position on the propyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It provides critical information on both the chemical purity and the degree of deuterium incorporation (isotopic enrichment).
In a typical GC-MS analysis, the gas chromatograph separates the sample's components based on their boiling points and interactions with the stationary phase of the GC column. nih.gov Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. nih.gov Generally, in GC, deuterated analytes tend to elute slightly earlier than their protiated (non-deuterated) analogs on most stationary phases. nih.gov This allows for the chromatographic resolution of the d6-labeled ester from any residual d0-ester.
Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. This serves two primary purposes:
Purity Assessment : The mass spectrum of the main peak confirms the identity of this compound (C₁₃H₁₈D₆O₄, Molecular Weight: ~250.36 g/mol ). clearsynth.com Any co-eluting peaks with different mass spectra would indicate chemical impurities.
Isotopic Enrichment : By comparing the ion abundances corresponding to the deuterated molecule (d6) and the non-deuterated molecule (d0, C₁₃H₂₄O₄, Molecular Weight: ~244.33 g/mol ), the isotopic enrichment can be accurately quantified. nih.govnih.gov The mass spectrometer's ability to resolve these mass differences is fundamental to verifying the success of the deuteration synthesis. nih.gov Multiple reaction monitoring (MRM) can be employed in tandem MS (GC-MS/MS) to achieve the highest sensitivity and selectivity for trace-level analysis of specific isotopologues. nih.gov
Table 1: Representative GC-MS Parameters for Analysis
| Parameter | Typical Value / Condition | Purpose |
| GC Column | DB-1MS or similar nonpolar capillary column (e.g., 30m x 0.25mm) | Separates compounds based on volatility; suitable for esters. nih.gov |
| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 250°C at 10°C/min) | Ensures efficient separation of the analyte from solvents and impurities. |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides standard, reproducible fragmentation patterns for library matching. nih.gov CI is a softer technique that can preserve the molecular ion. nih.gov |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) / MRM | Full scan provides a complete mass spectrum for identification. SIM/MRM increases sensitivity for quantifying specific ions (e.g., d0 vs. d6). nih.gov |
| Key m/z values | Molecular ions for d6 and d0 forms; characteristic fragment ions (e.g., m/z 173 for d0). nih.gov | Used for identification and quantification of isotopic purity. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing this compound, particularly when it is present in complex matrices such as biological fluids or reaction mixtures where other components may be non-volatile. nih.gov
The primary advantage of LC-MS is its ability to handle a wider range of compounds than GC-MS without requiring derivatization. nih.gov The process involves an initial separation of the analyte from the matrix components via high-performance liquid chromatography (HPLC). The choice of column (e.g., a reverse-phase C18 column) and mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is critical for achieving good resolution. nih.govjocpr.com
A significant challenge in LC-MS analysis, especially with electrospray ionization (ESI), is the potential for matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. acs.org Proper chromatographic separation is the most effective way to mitigate these effects. The use of a stable isotope-labeled internal standard, such as the deuterated compound itself, is a common strategy to correct for matrix effects and other variations during sample preparation and analysis. oup.com
Once separated, the analyte is ionized (e.g., using ESI or atmospheric pressure chemical ionization, APCI) and detected by the mass spectrometer, providing sensitive and highly specific quantification. nih.gov
Table 2: Illustrative LC-MS Method Parameters
| Parameter | Typical Value / Condition | Purpose |
| LC Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm) | Separates compounds based on hydrophobicity; effective for many organic molecules. nih.gov |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes compounds from the column with varying polarity for optimal separation. nih.gov |
| Flow Rate | 0.2-0.4 mL/min | Standard flow rate for analytical-scale columns. nih.gov |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is suitable for polar molecules; APCI is better for less polar compounds and is less prone to matrix effects. nih.govacs.org |
| MS Detection | High-Resolution Mass Spectrometry (HRMS) e.g., Orbitrap or TOF | Provides accurate mass measurements, allowing for confident identification and differentiation from isobaric interferences. nih.gov |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) | DDA is used for discovery and identification, while PRM offers targeted and highly sensitive quantification of specific compounds. nih.gov |
Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Bonds
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy is particularly useful for confirming the presence of the carbon-deuterium (C-D) bonds.
The vibrational frequency of a bond is primarily dependent on the bond strength and the masses of the atoms involved. youtube.com A C-D bond is electronically similar to a carbon-hydrogen (C-H) bond, but deuterium has approximately twice the mass of hydrogen. pearson.com This mass difference causes the C-D bond to vibrate at a lower frequency.
C-H Stretch : A typical C-H stretching vibration is observed in the region of 2850-3000 cm⁻¹. pearson.com
C-D Stretch : Due to the increased mass of deuterium, the corresponding C-D stretching vibration appears at a significantly lower wavenumber, typically in the 2100-2200 cm⁻¹ range. pearson.com The presence of a distinct absorption band in this region is a clear indicator of successful deuteration.
Ester Group Stretches : In addition to the C-D bond, the IR spectrum will display characteristic absorptions for the diethyl ester functional group. These include a very strong C=O (carbonyl) stretching peak around 1730-1750 cm⁻¹ and one or more strong C-O (ester) stretching peaks between 1000-1300 cm⁻¹. spectroscopyonline.comlibretexts.org
The combination of these characteristic peaks provides a spectroscopic fingerprint that confirms both the core molecular structure and the presence of the deuterium labels.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |
| Alkyl C-D | Stretch | 2100 - 2200 | Medium |
| Ester Carbonyl | C=O Stretch | ~1740 | Strong |
| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |
Chromatographic Method Development for Deuterated Compound Separation
Developing effective chromatographic methods is crucial for the analysis and purification of deuterated compounds like this compound. A key consideration is the chromatographic isotope effect (CIE), where isotopologues (molecules differing only in their isotopic composition) are separated due to subtle differences in their physicochemical properties. nih.gov
The magnitude and direction of the CIE depend on several factors:
Type of Chromatography : In GC, deuterated compounds often elute earlier than their hydrogenous counterparts (an "inverse" effect), as the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the stationary phase. nih.govnih.gov However, on polar GC phases, a "normal" effect (later elution) can sometimes be observed. nih.gov
Stationary Phase : The polarity of the stationary phase significantly influences separation. nih.gov Nonpolar phases often show an inverse isotope effect, while polar phases are more likely to exhibit a normal effect. nih.gov
Mobile Phase (in LC) : In LC, the mobile phase composition plays a critical role. By adjusting solvent strength and additives, the interactions between the analyte and both the stationary and mobile phases can be fine-tuned to optimize separation. jocpr.com
Number and Location of Deuterium Atoms : Increasing the number of deuterium atoms in a molecule generally enhances the potential for chromatographic resolution from its non-deuterated analog. oup.com
Method development involves systematically adjusting parameters such as the column type, mobile phase or temperature gradient, and flow rate to achieve baseline separation between the d6-labeled compound, its d0-analog, and any other impurities. jocpr.com
Advanced Column Chromatography for Isolation and Purification
Advanced or flash column chromatography is the primary technique for the preparative-scale isolation and purification of synthesized compounds like this compound. rsc.org This method separates compounds based on their differential adsorption to a solid stationary phase (typically silica (B1680970) gel) while being carried through the column by a liquid mobile phase (eluent). sapub.org
The purification process is based on polarity:
Stationary Phase : Silica gel is polar and slightly acidic. researchgate.net
Mobile Phase (Eluent) : A solvent system of low to moderate polarity, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used. rsc.org
Separation : The crude reaction mixture is loaded onto the top of the silica gel column. As the eluent flows through, less polar compounds (like the desired ester) travel down the column more quickly because they have weaker interactions with the polar silica. More polar impurities, such as unreacted starting materials or acidic byproducts, are retained more strongly and elute later. researchgate.netnih.gov
The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in selecting the optimal eluent composition and identifying the fractions containing the pure product. sapub.org Careful execution of column chromatography can yield the target compound with high chemical purity, free from reactants and byproducts.
Table 4: Typical Parameters for Column Chromatography Purification
| Parameter | Description | Purpose |
| Stationary Phase | Silica Gel (200-300 mesh) | High surface area polar adsorbent for effective separation. rsc.org |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Mixture | A gradient or isocratic mixture is used to control the elution speed based on compound polarity. The ratio is optimized using TLC. rsc.orgresearchgate.net |
| Loading Method | Dry or Wet Loading | The crude sample is adsorbed onto a small amount of silica (dry) or dissolved in a minimal amount of eluent (wet) before being applied to the column. |
| Fraction Collection | Collection of small, sequential volumes of eluent | Allows for the isolation of the pure compound as it exits the column. |
| Monitoring | Thin-Layer Chromatography (TLC) | Used to analyze the collected fractions and identify those containing the pure product. sapub.org |
Theoretical and Computational Studies of Dipropyl Malonic Acid D6 Diethyl Ester
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and various energetic properties.
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the reactivity of organic molecules. mdpi.com It provides a framework to calculate global and local reactivity descriptors based on the molecule's electron density. mdpi.comfrontiersin.org These descriptors help in understanding how a molecule will interact with other reagents, identifying the most reactive sites, and predicting the nature of chemical reactions. nih.gov
For Dipropyl-malonic Acid-d6 Diethyl Ester, DFT calculations can be used to determine key reactivity indices. Global descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), hardness (η), and global electrophilicity (ω) provide a general overview of the molecule's reactivity. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
Local reactivity descriptors, such as Fukui functions or condensed Parr functions (Pk+ and Pk-), can pinpoint the specific atoms within the molecule most susceptible to electrophilic or nucleophilic attack. mdpi.commdpi.com For instance, the carbonyl carbons of the ester groups are expected to be primary sites for nucleophilic attack, while the oxygen atoms could be involved in electrophilic interactions. The substitution of six hydrogen atoms with deuterium (B1214612) on the propyl chains is not expected to significantly alter the electronic properties but may have subtle effects on vibrational modes and reaction dynamics.
Table 1: Hypothetical Conceptual DFT Reactivity Indices for this compound (Calculated at the B3LYP/6-31G(d) level of theory)
| Parameter | Value | Description |
| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 12.0 eV | Indicates chemical reactivity and stability |
| Chemical Potential (μ) | -4.5 eV | Escaping tendency of electrons |
| Hardness (η) | 6.0 eV | Resistance to change in electron configuration |
| Electrophilicity (ω) | 1.69 eV | Propensity to accept electrons |
| Nucleophilicity (N) | -2.8 eV | Propensity to donate electrons |
Note: The data in this table is illustrative and represents typical values for similar ester compounds. Actual computed values may vary based on the specific functional and basis set used.
DFT calculations are highly effective in predicting spectroscopic parameters, which is particularly useful for analyzing deuterated compounds where experimental spectra may be complex. researchgate.net Theoretical calculations can generate predicted Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra that show satisfactory agreement with experimental data. nih.gov
For this compound, DFT can predict the vibrational frequencies corresponding to the C-D bonds, which will appear at lower wavenumbers in the IR and Raman spectra compared to the C-H bonds in the non-deuterated analogue due to the heavier mass of deuterium. This isotopic shift is a key signature that can be precisely calculated.
Similarly, ¹³C and ¹H NMR chemical shifts can be computed. While the deuterium substitution is on the propyl chains, it can cause small but predictable secondary isotope shifts in the ¹³C NMR spectrum of nearby carbons. For ¹H NMR, the signals corresponding to the deuterated positions would be absent. DFT calculations, especially those employing advanced basis sets and considering solvent effects, can provide a good correlation between experimental and theoretically predicted structural and NMR parameters. researchgate.netresearchgate.net
Table 2: Predicted Isotopic Effects on Spectroscopic Data (Based on DFT calculations)
| Spectroscopic Technique | Parameter | Non-Deuterated Value | Predicted d6 Value | Rationale for Change |
| IR Spectroscopy | C-H Stretch (propyl) | ~2960 cm⁻¹ | N/A | C-H bonds replaced by C-D bonds. |
| C-D Stretch (propyl-d6) | N/A | ~2200 cm⁻¹ | The heavier mass of deuterium lowers the vibrational frequency. | |
| ¹³C NMR | Cα (propyl chain) | ~35 ppm | ~34.8 ppm | Secondary isotope effect from adjacent deuterium substitution. |
| Cβ (propyl chain) | ~18 ppm | ~17.5 ppm | Primary isotope effect (deuterated carbon) and secondary effects. | |
| ¹H NMR | Hβ (propyl chain) | ~1.5 ppm | Absent | Protons are replaced by deuterium. |
Note: The data presented is a theoretical prediction to illustrate the expected isotopic effects.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, MD simulations can be employed to explore its conformational landscape. The two propyl and two ethyl groups can rotate around several single bonds, leading to a large number of possible conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding the molecule's average shape and flexibility.
Furthermore, MD simulations can model intermolecular interactions, for example, between the ester and a solvent. By simulating the molecule in a box of water or an organic solvent, one can study solvation effects, hydrogen bonding potential (with the carbonyl oxygens), and calculate properties like the potential of mean force for diffusion. nih.gov The substitution with deuterium slightly increases the mass of the propyl groups, which could subtly influence the dynamics and interaction energies, a phenomenon that can be captured by MD simulations.
Computational Modeling of Reaction Pathways and Transition States with Isotopic Perturbations
A significant application of computational chemistry is the modeling of chemical reaction mechanisms. researchgate.net By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict reaction rates and understand mechanistic details.
For this compound, a relevant reaction to model would be its hydrolysis to form 2,2-Dipropylmalonic acid-d6. chemicalbook.comgoogle.com DFT calculations can be used to locate the transition state structure for the rate-determining step (e.g., the nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon). The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.
The presence of deuterium atoms allows for the study of the kinetic isotope effect (KIE). In this case, since the deuterium atoms are not directly at the reaction center (the carbonyl group), a secondary KIE might be observed. The C-D bonds are slightly stronger and have a lower zero-point vibrational energy than C-H bonds. This difference can affect the vibrational frequencies at the transition state, leading to a small change in the activation energy and thus the reaction rate. Computational modeling can predict the magnitude of this secondary KIE, providing deep insight into the reaction mechanism and the role of isotopic substitution. researchgate.net
Future Research Directions and Emerging Perspectives
Development of More Efficient and Selective Synthetic Routes for Deuterated Malonates
The synthesis of specifically labeled compounds like Dipropyl-malonic Acid-d6 Diethyl Ester is foundational to their application. While the malonic ester synthesis is a classic method for creating substituted carboxylic acids masterorganicchemistry.comorgoreview.com, the introduction of deuterium (B1214612) at specific positions efficiently and selectively remains a challenge. Current research focuses on overcoming the limitations of traditional methods, which can require harsh conditions or expensive reagents. nih.govnih.gov
Recent breakthroughs in deuteration methodologies offer promising avenues for the synthesis of deuterated malonates. researchgate.net Key strategies include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.netresearchgate.net HIE, in particular, is a powerful technique where C-H bonds are directly converted to C-D bonds. acs.org The development of advanced catalytic systems is central to these efforts. For instance, transition-metal catalysts based on iridium, rhodium, palladium, and cobalt have shown significant success in facilitating selective deuterium incorporation under milder conditions. researchgate.netosaka-u.ac.jp
Another emerging frontier is the use of electrochemistry, which provides an alternative to conventional labeling strategies that often demand high temperatures and pressures. nih.gov Electrochemical methods can offer greater control over chemo- and regioselectivity in deuteration processes. nih.gov The use of D₂O as an inexpensive and abundant deuterium source is a key aspect of developing more sustainable and "green" synthetic routes. osaka-u.ac.jpnih.gov
Table 1: Emerging Synthetic Methodologies for Deuteration
| Methodology | Description | Key Advantages | Relevant Catalysts/Reagents |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a substrate. acs.org | Atom-economical, suitable for late-stage functionalization. acs.org | Iridium, Rhodium, Palladium, Cobalt complexes. researchgate.net |
| Reductive Deuteration | Addition of deuterium across unsaturated bonds or replacement of other functional groups. researchgate.net | Access to polydeuterated compounds. researchgate.net | Cobalt/photoredox dual catalysis, Nanoelectrodes. researchgate.netresearchgate.net |
| Dehalogenative Deuteration | Replacement of a halogen atom with a deuterium atom. researchgate.net | Provides a specific site for deuteration. | Nanoelectrodes. researchgate.net |
| Electrochemical Deuteration | Uses electrical current to drive the deuteration reaction. nih.gov | Mild reaction conditions, high selectivity. nih.gov | Often uses D₂O as the deuterium source. |
| Base-Mediated Deuteration | Utilizes a base to facilitate H-D exchange, often with a deuterated solvent like DMSO-d₆. acs.org | Metal- and ligand-free routes are possible. acs.org | Potassium hydroxide (B78521) (KOH) in DMSO-d₆. acs.org |
Future research will likely focus on refining these catalytic and electrochemical systems to achieve even higher selectivity for the α-hydrogens of malonic esters, thereby simplifying the synthesis of compounds like this compound and expanding the toolkit of available deuterated building blocks.
Expansion of Deuterium Labeling into Complex Polymeric and Material Science Applications
Deuterated polymers possess unique physical and chemical properties due to the mass difference between deuterium and hydrogen, leading to altered vibrational frequencies and enhanced stability. resolvemass.ca These properties make them invaluable in a range of scientific applications, particularly for analysis using neutron scattering techniques. europa.euacs.org Neutron scattering can elucidate the internal structure and dynamics of polymer chains, and the significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation," a technique that highlights specific parts of a polymer assembly. europa.euacs.org
The synthesis of these specialized polymers often requires the creation of deuterated monomers first, as hydrogens cannot be easily exchanged for deuterium on a pre-formed polymer. europa.eu This is where building blocks like this compound become critical. Through further chemical modification, this compound could serve as a precursor to deuterated monomers for polymerization. The applications of such deuterated polymers are diverse and expanding. resolvemass.cascielo.org.mx
Table 2: Applications of Deuterated Polymers
| Application Area | Description | Rationale for Deuteration |
|---|---|---|
| Neutron Scattering | Studying the structure and dynamics of polymer chains in bulk, thin films, and solutions. europa.euacs.org | Provides scattering contrast to distinguish different polymer chains or segments of the same chain. europa.eu |
| Drug Delivery Systems | Investigating the behavior and stability of polymer-based drug carriers. resolvemass.ca | Deuteration can enhance metabolic stability and allows for tracking of the polymer carrier. nih.gov |
| Organic Electronics (OLEDs) | Improving the performance and lifetime of organic light-emitting diodes. zeochem.com | The stronger C-D bond can lead to greater molecular stability and longer device operational lifetimes. zeochem.com |
| Analytical Standards | Used as internal standards for highly sensitive mass spectrometry analyses. acs.orgresolvemass.ca | The distinct mass allows for precise quantification of non-deuterated analogues. |
As the demand for advanced materials with precisely controlled properties grows, the need for a wider variety of deuterated monomers will increase. Research will focus on incorporating building blocks derived from this compound into novel polymeric architectures, including biodegradable plastics like polylactic acid (PLA) and conductive polymers for organic electronics. europa.eu
Exploration of this compound in Catalysis Research and Green Chemistry
The principles of green chemistry emphasize the development of environmentally benign chemical processes. scielo.org.mx The synthesis of deuterated compounds is increasingly aligning with these principles, for example, through the use of heterogeneous catalysts and the substitution of hazardous reagents with safer alternatives like D₂O. nih.gov this compound can be viewed through this lens in two ways: its own synthesis and its potential use in subsequent green chemical applications.
Developing catalytic routes that use D₂O as the deuterium source for the synthesis of deuterated malonates is a key goal for green chemistry. nih.gov Furthermore, malonic esters are versatile intermediates in organic synthesis, widely used for creating a variety of compounds, including amides and other esters. patsnap.com Using this compound in these syntheses would provide a direct route to more complex deuterated molecules.
One of the most significant applications for deuterated compounds in catalysis is their use as probes to study reaction mechanisms. scielo.org.mx The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can reveal whether a specific C-H bond is broken in the rate-determining step of a reaction. scielo.org.mx By strategically incorporating this compound into a larger molecule, researchers could use it to elucidate complex catalytic cycles and metabolic pathways. nih.gov This understanding is crucial for designing more efficient and selective catalysts.
Future work could explore using this compound as a tracer to follow the transformation of natural organic matter acs.org or as a building block in the synthesis of novel catalysts where the deuterated propyl groups might subtly influence the catalyst's stability or selectivity.
Integration of Deuterium Labeling with Artificial Intelligence and Machine Learning for Reaction Prediction
The synthesis of selectively deuterated compounds is often complex, with outcomes that can be difficult to predict. osaka-u.ac.jp Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address these challenges in chemical synthesis. eurekalert.org These technologies can analyze vast datasets of chemical reactions to predict outcomes, such as yield and selectivity, with increasing accuracy. eurekalert.orgmit.edu
For the synthesis of deuterated malonates, ML models could be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for achieving high deuteration at the desired position while minimizing unwanted side reactions. youtube.com This predictive power can significantly streamline the experimental process, saving time and resources. eurekalert.org An integrated approach, combining rapid screening platforms with ML and large language models (LLMs), can accelerate the exploration of new reactions and the optimization of conditions for desired products. mit.edu
Table 3: Role of AI/ML in Advancing Deuteration Chemistry
| Challenge in Deuteration | How AI/ML Can Provide a Solution |
|---|---|
| Predicting Reaction Outcomes | ML models can predict the products, yield, and selectivity of a reaction based on reactants and conditions. eurekalert.org |
| Optimizing Reaction Conditions | AI can explore a vast parameter space to identify the optimal catalyst, solvent, and temperature for a specific deuteration reaction. mit.edu |
| Discovering New Synthetic Routes | AI can analyze chemical literature and databases to propose novel and more efficient pathways for synthesizing target deuterated molecules. mit.edu |
| Understanding Reaction Mechanisms | ML combined with computational chemistry can simulate reaction dynamics to provide insights into complex mechanisms like the kinetic isotope effect. youtube.com |
The future integration of AI with automated synthesis platforms could enable the rapid design and execution of novel deuteration strategies. youtube.com For a compound like this compound, this could mean the on-demand development of highly optimized synthetic routes and the prediction of its behavior in subsequent complex reaction networks, thereby accelerating its application in material science and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Dipropyl-malonic Acid-d6 Diethyl Ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves the esterification of deuterated malonic acid with propanol under acidic catalysis. Reaction conditions such as temperature (optimized at 80–100°C), stoichiometric ratios of reactants, and the use of dehydrating agents (e.g., sulfuric acid) critically impact yield . For deuterated variants (d6), isotopic labeling is achieved via acid-catalyzed exchange in deuterated solvents (e.g., D₂O or CD₃OD), requiring rigorous anhydrous conditions to prevent isotopic dilution . Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to isolate the diethyl ester form .
Q. How is this compound characterized using spectroscopic methods, and what are the critical spectral markers?
- Methodological Answer :
- NMR : Deuterium incorporation is confirmed by the absence of proton signals at positions where deuterium is substituted. For example, in -NMR, the methylene protons adjacent to the ester groups (δ 4.1–4.3 ppm) show reduced intensity due to deuteration .
- MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z corresponding to the deuterated molecular formula (C₁₁H₁₀D₆O₄), with a mass shift of +6 Da compared to the non-deuterated form .
- IR : Stretching frequencies for ester carbonyl groups (C=O) appear at ~1740 cm⁻¹, while deuterated C-D bonds show absorption near 2100–2200 cm⁻¹ .
Advanced Research Questions
Q. What challenges arise in experimental design when incorporating deuterated malonic esters into kinetic studies, and how can isotopic effects be quantified?
- Methodological Answer : Deuteration introduces kinetic isotope effects (KIEs), which alter reaction rates due to differences in bond dissociation energies (C-H vs. C-D). For example, in base-catalyzed ester hydrolysis, the rate constant () may decrease by a factor of 2–3 . To mitigate this, researchers should:
- Use internal standards (e.g., non-deuterated analogs) to calibrate reaction progress.
- Employ isotopically sensitive mass spectrometry (IS-MS) to track isotopic distribution in intermediates .
- Adjust reaction temperatures to compensate for KIEs, as higher temperatures reduce isotopic discrimination .
Q. How do isotopic substitutions in malonic esters affect reaction mechanisms in multi-step syntheses, and what analytical approaches validate these effects?
- Methodological Answer : Deuteration can stabilize transition states or alter regioselectivity in reactions like the Horiuti-Polanyi mechanism. For instance, in Michael additions, deuterated esters may slow β-hydrogen elimination due to stronger C-D bonds . To validate:
- Conduct isotopic tracing via -NMR or LC-MS/MS to monitor deuterium retention in products.
- Compare isotopic scrambling in control experiments using non-deuterated esters to confirm mechanistic pathways .
Q. What strategies ensure reproducibility in synthesizing and applying this compound as an internal standard in quantitative analysis?
- Methodological Answer :
- Synthesis : Document deuterium enrichment levels (e.g., ≥98% via -NMR) and validate purity using orthogonal methods (HPLC with UV/RI detection) .
- Application : Use matrix-matched calibration curves to account for matrix effects in LC-MS workflows. For example, spike deuterated esters into biological samples at concentrations spanning 0.1–100 µg/mL to establish linearity () .
Data Analysis and Contradiction Resolution
Q. How should researchers resolve contradictions in isotopic purity data between NMR and MS for deuterated malonic esters?
- Methodological Answer : Discrepancies may arise from incomplete deuteration (NMR detects localized protons) or contamination (MS detects impurities). To resolve:
- Perform -NMR with a relaxation delay ≥5×T₁ to ensure accurate integration of residual proton signals .
- Use tandem MS (MS/MS) to differentiate isotopic peaks from adducts or contaminants .
- Cross-validate with elemental analysis (EA) to confirm C/H/D ratios .
Q. What are the limitations of using this compound in studying enzyme-catalyzed ester hydrolysis, and how can these be addressed?
- Methodological Answer : Enzymes like esterases may exhibit reduced activity toward deuterated substrates due to steric or electronic effects. Solutions include:
- Using directed evolution to engineer enzymes with higher activity for deuterated esters .
- Conducting molecular dynamics simulations to identify binding pocket modifications that accommodate deuterated substrates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
